3-(5-Fluoropyrimidin-4-yl)butan-2-ol
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Overview
Description
3-(5-Fluoropyrimidin-4-yl)butan-2-ol is a chemical compound with the molecular formula C8H11FN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyrimidin-4-yl)butan-2-ol typically involves the reaction of 5-fluoropyrimidine with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyrimidin-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(5-Fluoropyrimidin-4-yl)butan-2-one.
Reduction: Formation of 3-(5-Fluoropyrimidin-4-yl)butane.
Substitution: Formation of 3-(5-Aminopyrimidin-4-yl)butan-2-ol or 3-(5-Methylthiopyrimidin-4-yl)butan-2-ol.
Scientific Research Applications
3-(5-Fluoropyrimidin-4-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of antifungal and antiviral agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyrimidin-4-yl)butan-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit fungal enzymes critical for cell wall synthesis, thereby exerting antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal medication with a similar pyrimidine structure.
Fluconazole: Another triazole antifungal with a different substitution pattern on the pyrimidine ring.
Itraconazole: A broader-spectrum antifungal with a more complex structure.
Uniqueness
3-(5-Fluoropyrimidin-4-yl)butan-2-ol is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its fluorine atom can enhance its binding affinity to certain biological targets, making it a valuable compound in drug design .
Properties
CAS No. |
1093758-88-3 |
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Molecular Formula |
C8H11FN2O |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
3-(5-fluoropyrimidin-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H11FN2O/c1-5(6(2)12)8-7(9)3-10-4-11-8/h3-6,12H,1-2H3 |
InChI Key |
WADNCTPAGJLTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(C)O |
Origin of Product |
United States |
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